molecular formula C16H23NO4 B2908270 Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate CAS No. 1643803-26-2

Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate

Cat. No.: B2908270
CAS No.: 1643803-26-2
M. Wt: 293.363
InChI Key: PBSPTSXSDUXMLU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate involves several steps. One common synthetic route includes the reaction of 2,4-dimethylphenyl isocyanate with ethyl 4-aminobutanoate in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Mechanism of Action

The mechanism of action of Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

ethyl 4-(N-methoxycarbonyl-2,4-dimethylanilino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-21-15(18)7-6-10-17(16(19)20-4)14-9-8-12(2)11-13(14)3/h8-9,11H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSPTSXSDUXMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN(C1=C(C=C(C=C1)C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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